Chloroform

Beschreibung

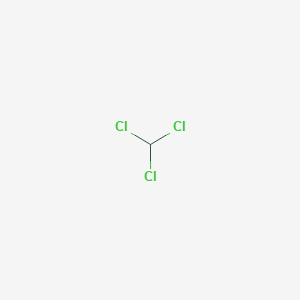

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

chloroform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDRZPFGACZZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chloroform | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloroform | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020306 | |

| Record name | Chloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/53 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

None (EPA, 1998) | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5% | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/53 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid. | |

CAS No. |

67-66-3 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroform [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROFORM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroform | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloroform-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V31YC746X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical and Intellectual Trajectories of Chloroform Research

Genesis and Early Scientific Inquiry into Trichloromethane

The synthesis of chloroform was achieved independently by several researchers around 1831. wikipedia.orgacs.orgesaic.org Among the pioneers were the German pharmacist Moldenhawer, the American physician Samuel Guthrie, and the French chemist Eugène Soubeiran. wikipedia.orgacs.orgesaic.orgchemicals.co.uk Moldenhawer reportedly produced it in 1830 by mixing chlorinated lime with ethanol (B145695), though he initially misidentified it as chloric ether (1,2-dichloroethane). wikipedia.orgchemicals.co.uk Samuel Guthrie also appears to have produced this compound in 1831 through the reaction of chlorinated lime with ethanol. wikipedia.orgacs.orgchemicals.co.uk Simultaneously, Eugène Soubeiran obtained the compound by the action of chlorine bleach on both ethanol and acetone (B3395972). wikipedia.org The German chemist Justus von Liebig also contributed to early synthesis efforts, carrying out the alkaline cleavage of chloral. wikipedia.org

Despite these independent syntheses, there was initial confusion regarding the correct chemical formula for the newly discovered compound. Proposed formulas varied, including C₂H₂Cl₆ (double the actual formula) and an impossible C₂Cl₅. acs.org It was the French chemist Jean-Baptiste Dumas who, in 1834, after experiments by Liebig and Soubeiran, assigned the correct empirical formula and coined the name "this compound," a portmanteau derived from "chloro" (referring to chlorine) and "formyle" (an obsolete term related to formic acid). wikipedia.orgchemicals.co.ukhibiscus-plc.co.uk

Early scientific inquiry into this compound extended beyond its synthesis to the investigation of its physical and chemical properties. It was recognized as a dense liquid, only slightly soluble in water (approximately 8 g/L at 20°C) but miscible with many organic solvents. wikipedia.orgebsco.comebi.ac.uk Its volatility and distinctive sweet smell were also noted early on. wikipedia.orgebsco.com

Evolution of Research Paradigms and Methodological Advances in this compound Studies

Research into this compound has evolved significantly since its discovery, driven by both its diverse applications and the need to understand its behavior and effects. Early research paradigms were primarily focused on synthesis and basic property characterization. As the compound became more widely available, research expanded to explore its utility in various fields.

One significant area of methodological advancement related to this compound has been in its detection and measurement. For instance, the Fujiwara reaction, discovered in 1914, which involves the reaction of this compound with pyridine (B92270) and NaOH to form a red compound, became a basis for colorimetry techniques used to determine this compound, initially in air and later in water. plymouth.ac.uk Subsequent advancements in analytical chemistry, including gas chromatography (GC) techniques, provided more accurate and sensitive methods for quantifying this compound in various matrices. plymouth.ac.ukepa.gov Studies comparing different methods, such as Tedlar bags and charcoal adsorbent tubes for air sampling, have contributed to establishing standardized procedures for this compound analysis. epa.gov

Beyond analytical methods, this compound has also played a role in the development of other research techniques. Its chemical reactivity, particularly in generating dichlorocarbene (B158193), has made it a valuable reagent in organic synthesis methodologies like the Reimer-Tiemann reaction, used for the ortho-formylation of activated aromatic rings. wikipedia.orgacs.org This highlights a shift in research paradigms from simply studying this compound itself to utilizing its unique chemical properties as a tool in synthesizing other compounds.

Furthermore, this compound's physical properties, such as its density and viscosity, have been relevant in chemical engineering studies, particularly in mass transfer systems designed to estimate binary gas diffusion coefficients. fupress.net More recent research has explored the use of this compound in novel synthesis systems, such as flow photo-on-demand synthesis, where it acts as a precursor for generating compounds like phosgene (B1210022) under controlled conditions using UV light irradiation. kobe-u.ac.jp This demonstrates a continued evolution in how this compound is utilized and studied within the context of developing innovative chemical processes.

This compound's Influence on the Development of Organic Chemistry and Related Disciplines

This compound's discovery and study had a notable influence on the burgeoning field of organic chemistry in the 19th century. Its synthesis from simple organic precursors like ethanol and acetone, along with the determination of its correct molecular formula, contributed to the understanding of organic reactions and the structure of organic compounds. The early confusion surrounding its formula underscored the challenges faced by chemists at the time in accurately characterizing new organic substances. acs.org

As a versatile solvent, this compound became an important tool in organic laboratories, facilitating reactions and extractions. ebsco.comopenaccesspub.org Its ability to dissolve a wide range of organic substances, including fats, oils, resins, and alkaloids, made it invaluable for isolation and purification processes. chemicals.co.uk An early example of its use as a solvent was documented in 1882 by Arthur H. Elliott, who utilized it to assess the solubility of nitrocellulose. acs.org

This compound's reactivity as a source of dichlorocarbene has also significantly impacted organic synthesis methodology. The generation of this highly reactive intermediate allows for the formation of cyclopropane (B1198618) derivatives and the ortho-formylation of aromatic compounds, reactions that are fundamental in the synthesis of complex organic molecules. wikipedia.orgacs.org

Beyond organic chemistry, this compound has had tangential influences on related disciplines. Its historical use, though now largely discontinued (B1498344) due to safety concerns, spurred research into the mechanisms of anesthesia, contributing to the fields of pharmacology and physiology. While the medical applications are excluded from the content inclusions, the initial exploration of its biological effects undeniably prompted scientific inquiry into how organic molecules interact with biological systems.

Furthermore, this compound has been utilized in studies investigating the morphological evolution of noble metal nanoparticles in chloroformic medium, contributing to the field of materials chemistry and nanotechnology. nih.gov This demonstrates how the compound's properties as a solvent can be leveraged in diverse areas of chemical research. The ongoing research into utilizing this compound as a precursor in novel synthesis methods, such as the generation of phosgene substitutes, continues to showcase its relevance in driving methodological advancements in chemical synthesis. kobe-u.ac.jp

Key Historical Synthesis Methods

| Method | Reactants | Approximate Time Period |

| Chlorinated lime with ethanol/acetone | Chlorinated lime (CaOCl₂), Ethanol/Acetone | c. 1830s |

| Alkaline cleavage of chloral | Chloral (CCl₃CHO), Sodium Hydroxide (B78521) (NaOH) | c. 1830s onwards |

| Chlorination of methane (B114726) or chloromethane (B1201357) | Methane (CH₄) or Chloromethane (CH₃Cl), Chlorine (Cl₂) | Mid-20th century onwards |

| Reaction of bleaching powder on acetone | Bleaching powder, Acetone | Early industrial |

| Partial reduction of carbon tetrachloride | Carbon tetrachloride (CCl₄), Iron, Water vapor | Industrial method |

Note: This table summarizes key historical synthesis methods based on the provided text. wikipedia.orgacs.orgchemicals.co.ukacs.orgvedantu.comtaylorfrancis.combris.ac.ukslideshare.net

Advanced Chemical Synthesis and Derivatization of Chloroform

Mechanistic Studies of Industrial Trichloromethane Synthesis Routes

Industrial production of chloroform primarily relies on the free-radical halogenation of methane (B114726) (CH₄) or methyl chloride (CH₃Cl) with chlorine (Cl₂) at high temperatures, typically between 400 and 500 °C. wikipedia.orgchemicals.co.uk This process is a series of substitution reactions where hydrogen atoms are sequentially replaced by chlorine atoms. doubtnut.comwikipedia.org

The mechanism proceeds via a free-radical chain reaction, involving initiation, propagation, and termination steps. wikipedia.orgvedantu.com

Initiation: The process begins with the homolytic cleavage of a chlorine molecule into two chlorine radicals (Cl•) upon exposure to heat or UV light. wikipedia.orgvedantu.comquora.com

Cl₂ → 2 Cl•

Propagation: The chlorine radical abstracts a hydrogen atom from methane, generating a methyl radical (•CH₃) and hydrogen chloride (HCl). vedantu.comquora.com

CH₄ + Cl• → •CH₃ + HCl

The methyl radical then reacts with a chlorine molecule to form chloromethane (B1201357) (CH₃Cl) and regenerate a chlorine radical, continuing the chain. quora.com

•CH₃ + Cl₂ → CH₃Cl + Cl•

This propagation continues, leading to the formation of dichloromethane (B109758) (CH₂Cl₂), this compound (CHCl₃), and carbon tetrachloride (CCl₄) through subsequent hydrogen abstraction and chlorination steps. wikipedia.orgscribd.com

CH₃Cl + Cl• → •CH₂Cl + HCl •CH₂Cl + Cl₂ → CH₂Cl₂ + Cl•

CH₂Cl₂ + Cl• → •CHCl₂ + HCl •CHCl₂ + Cl₂ → CHCl₃ + Cl•

CHCl₃ + Cl• → •CCl₃ + HCl •CCl₃ + Cl₂ → CCl₄ + Cl•

Termination: The chain reaction is terminated by the recombination of free radicals. wikipedia.orgvedantu.comscribd.com

2 Cl• → Cl₂ •CH₃ + Cl• → CH₃Cl •CH₃ + •CH₃ → CH₃CH₃

The industrial process yields a mixture of chloromethane, dichloromethane, this compound, and carbon tetrachloride, which are subsequently separated by distillation. wikipedia.org

Another industrial method involves the partial reduction of carbon tetrachloride using iron powder and water vapor. vedantu.comscienceinfo.com

Data Table: Industrial Chlorination of Methane

| Reactant 1 | Reactant 2 | Conditions | Products | Primary Mechanism |

| Methane | Chlorine | 400–500 °C or UV | CH₃Cl, CH₂Cl₂, CHCl₃, CCl₄, HCl | Free Radical Chain |

| Carbon Tetrachloride | Iron/Water Vapor | Heating | CHCl₃, Fe₃O₄, HCl (via intermediate steps) | Reduction |

Laboratory-Scale Synthetic Methodologies for this compound and its Isomers

Laboratory synthesis of this compound can be achieved through several methods, notably the haloform reaction using ethanol (B145695) or acetone (B3395972) with a hypochlorite (B82951) solution, such as sodium hypochlorite (bleaching powder). wikipedia.orgvedantu.comscienceinfo.comchemicalnote.comchemicalnote.comblogspot.com

The haloform reaction with acetone and sodium hypochlorite is a common laboratory preparation. wikipedia.orgblogspot.comsciencemadness.org The reaction involves the halogenation of the methyl group adjacent to the carbonyl, followed by cleavage of the trihalogenated methyl group. blogspot.com

The mechanism for the haloform reaction with acetone involves the following steps:

Enolization of acetone.

Halogenation of the enol form by hypochlorite. This step is repeated three times, leading to the formation of trichloroacetone.

Hydroxide (B78521) attacks the carbonyl carbon of trichloroacetone.

Cleavage of the C-C bond, yielding this compound and acetate.

When ethanol is used, it is first oxidized to acetaldehyde, which then undergoes the haloform reaction. scienceinfo.comdoubtnut.comslideshare.net

CaOCl₂ + H₂O → Ca(OH)₂ + Cl₂ vedantu.comscienceinfo.comdoubtnut.com CH₃CH₂OH + Cl₂ → CH₃CHO + 2 HCl doubtnut.com CH₃CHO + 3 Cl₂ → CCl₃CHO + 3 HCl doubtnut.com CCl₃CHO + Ca(OH)₂ → CHCl₃ + (HCOO)₂Ca doubtnut.com

Purification of laboratory-prepared this compound typically involves washing with dilute sodium hydroxide solution and water, drying over anhydrous calcium chloride, and subsequent distillation. chemicalnote.comchemicalnote.com

While this compound (trichloromethane) is the most common chlorinated methane isomer with three chlorine atoms, isomers in the broader sense could refer to other chloromethanes like dichloromethane or carbon tetrachloride, which are produced alongside this compound in the industrial process. wikipedia.org The synthesis of specific isomers usually involves controlling the reaction conditions in the free-radical halogenation or using alternative synthetic routes for the desired compound.

Data Table: Laboratory Synthesis of this compound

| Reactants | Conditions | Key Intermediate | Products |

| Acetone, Sodium Hypochlorite | Room Temperature | Trichloroacetone | CHCl₃, NaOH, CH₃COONa |

| Ethanol, Bleaching Powder, Water | Heating | Chloral | CHCl₃, Ca(OH)₂, (HCOO)₂Ca |

This compound as a Precursor in Complex Organic Synthesis

This compound serves as a versatile precursor and reagent in various complex organic synthesis reactions, primarily as a source of the dichlorocarbene (B158193) (:CCl₂) intermediate. wikipedia.orgchemicals.co.uk Dichlorocarbene is a highly reactive species that can be generated by the reaction of this compound with a strong base, typically aqueous sodium hydroxide, often in the presence of a phase transfer catalyst. wikipedia.orglibretexts.org

CHCl₃ + NaOH → :CCl₂ + NaCl + H₂O libretexts.org

Dichlorocarbene is widely used in cyclopropanation reactions, where it adds to alkenes to form dichlorocyclopropane derivatives. wikipedia.orglibretexts.org This reaction is stereospecific; the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. libretexts.org

Another significant application of dichlorocarbene generated from this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of activated aromatic rings, such as phenols, to produce aryl aldehydes. wikipedia.orgchemicalnote.com

This compound can also act as a source of carbon monoxide (CO) under specific conditions, particularly in palladium-catalyzed carbonylation reactions. acs.orgresearchgate.netresearchgate.net The hydrolysis of this compound in the presence of a strong base like cesium hydroxide can rapidly generate CO, which can then be utilized in situ or ex situ for reactions like aminocarbonylation of aryl, vinyl, and benzyl (B1604629) halides to form amides. acs.orgresearchgate.net This approach offers a safer alternative to using toxic CO gas directly. acs.orgresearchgate.net

Furthermore, this compound has been explored as a precursor for the synthesis of phosgene (B1210022) (COCl₂), a crucial C1 building block in the production of polymers and pharmaceutical intermediates. kobe-u.ac.jpkobe-u.ac.jp A novel flow photo-on-demand synthesis system utilizes the photo-oxidation of this compound with oxygen, triggered by UV or visible light, to generate phosgene. kobe-u.ac.jpkobe-u.ac.jpacs.org This method offers improved safety compared to conventional phosgene production. kobe-u.ac.jp

Recent research has also investigated the use of this compound in visible-light-induced C-Cl bond activation for free-carbene insertion processes, expanding its utility as a building block for polychloroalkanes. researchgate.net

Stereochemical Implications in this compound-Mediated Reactions

Stereochemical control is a crucial aspect of organic synthesis, and reactions involving this compound or intermediates derived from it can exhibit specific stereochemical outcomes.

In the addition of dichlorocarbene (generated from this compound) to alkenes, the reaction is stereospecific. libretexts.org This means that the relative stereochemistry of the substituents on the double bond of the alkene is preserved in the resulting dichlorocyclopropane. For example, cis-alkenes yield cis-disubstituted cyclopropanes, while trans-alkenes yield trans-disubstituted cyclopropanes. libretexts.org This stereospecificity arises because the carbene addition is believed to occur in a concerted manner, where the carbene simultaneously forms two new sigma bonds with the two carbon atoms of the alkene.

While this compound itself is a simple molecule without stereoisomers, its use in reactions can influence the stereochemistry of the products formed, particularly when it acts as a source of reactive intermediates like carbenes. The stereochemical outcome is dictated by the mechanism of the reaction and the nature of the other reacting species.

In some catalytic systems utilizing this compound, the stereochemical control can be influenced by the catalyst design. For instance, studies on N-heterocyclic carbene-catalyzed reactions where this compound acts as a proton shuttle have shown high stereoselectivity, highlighting the role of the reaction environment and catalyst in controlling the stereochemical outcome. rsc.org

Novel Catalytic Systems for this compound Production or Transformation

Research continues into developing novel catalytic systems for both the production and transformation of this compound, aiming for improved efficiency, selectivity, and sustainability.

While the industrial production of this compound primarily relies on high-temperature free-radical processes, there is ongoing interest in exploring catalytic alternatives that might operate under milder conditions or offer better control over product distribution.

In terms of transforming this compound, catalytic hydrodechlorination (HdCl) is a promising method for converting this chlorinated hydrocarbon into less hazardous substances, such as methane and hydrogen chloride. osti.govresearchgate.netsci-hub.se Palladium (Pd) based catalysts have shown significant activity for this compound HdCl, even at ambient temperature and pressure. osti.govsci-hub.se Studies have investigated the performance of Pd supported on various materials, including activated carbons derived from lignin. rsc.orgresearchgate.netacs.org

Recent research has explored bimetallic catalysts, such as Pd-Au alloys, which have demonstrated superior catalytic performance compared to pure Pd catalysts for this compound HdCl. osti.govsci-hub.se Density functional theory (DFT) studies have been employed to understand the mechanism of this compound hydrodechlorination over different palladium surfaces and the promotional role of gold. osti.govresearchgate.netsci-hub.se These studies suggest that the initial dechlorination step of adsorbed this compound is likely rate-limiting and that gold may enhance activity by lowering activation energy barriers and stabilizing this compound adsorption. osti.gov

Furthermore, research into using this compound as a CO precursor in carbonylation reactions often involves transition metal catalysts, particularly palladium complexes. acs.orgresearchgate.netresearchgate.net These catalytic systems facilitate the generation of CO from this compound under relatively mild conditions and its subsequent incorporation into organic molecules. acs.orgresearchgate.net

Novel photochemical catalytic systems are also being developed, such as the flow photo-on-demand system for phosgene synthesis from this compound using light as the energy source and chlorine as a radical initiator. kobe-u.ac.jpkobe-u.ac.jp

Data Table: Catalytic Transformations of this compound

| Transformation | Catalyst Type | Example Catalyst System | Primary Products | Research Focus |

| Hydrodechlorination | Transition Metal | Pd/Activated Carbon | CH₄, HCl, C₂-C₃ Hydrocarbons | Activity, Selectivity (e.g., to olefins), Stability rsc.orgresearchgate.netacs.org |

| Hydrodechlorination | Bimetallic Transition Metal | Pd-Au/Al₂O₃ | CH₄, HCl | Enhanced Activity, Mechanism osti.govsci-hub.se |

| CO Generation | Transition Metal | Pd complexes with strong base | CO | Safer CO source for carbonylation acs.orgresearchgate.netresearchgate.net |

| Photo-oxidation | Photochemical | Cl₂ (radical initiator) with light | COCl₂ | Safer Phosgene Synthesis kobe-u.ac.jpkobe-u.ac.jp |

Elucidating the Chemical Reactivity and Reaction Mechanisms Involving Chloroform

Fundamental Reaction Pathways of Trichloromethane

The fundamental reactivity of chloroform stems from its ability to undergo hydrolysis, participate in redox reactions, and serve as a precursor for highly reactive intermediates like carbenes.

Hydrolysis and Solvolysis Mechanisms of this compound

This compound can undergo hydrolysis, particularly under basic conditions. While relatively stable compared to some other polyhalogenated methanes, the presence of a strong base facilitates the reaction. The basic hydrolysis of this compound at room temperature is understood to predominantly proceed via a mechanism involving the trichloromethyl anion and the subsequent formation of dichlorocarbene (B158193). researchgate.netacs.org

One proposed mechanism involves the initial fast deprotonation of this compound by a strong base (like hydroxide) to form the trichloromethyl carbanion (⁻:CCl₃). researchgate.netacs.orgquora.com This carbanion is unstable and rapidly undergoes alpha-elimination, losing a chloride ion to generate dichlorocarbene (:CCl₂). acs.orgquora.comlibretexts.orgunacademy.combyjus.comgeeksforgeeks.orgonlineorganicchemistrytutor.comlibretexts.org The dichlorocarbene then reacts with water. researchgate.netacs.org Theoretical studies suggest that dichlorocarbene undergoes a direct O-H insertion reaction with water. tandfonline.com The resulting intermediate, dichloromethanol (B14675293) (CHCl₂OH), is unstable and decomposes to formyl chloride (HC(O)Cl) and HCl. researchgate.netacs.org Formyl chloride is highly reactive and rapidly hydrolyzes further under basic conditions to yield formate (B1220265) (HCO₂⁻) and chloride ions. researchgate.netacs.orgquora.combyjus.com

Under neutral conditions, hydrolysis by water alone is significantly slower, though theoretical studies have explored potential pathways. acs.org

Redox Chemistry and Electron Transfer Reactions of this compound

This compound can participate in redox reactions, acting as either an oxidant or a reductant depending on the reaction conditions and the coreactant.

One notable redox reaction is the oxidation of this compound by air in the presence of sunlight, which produces the highly toxic gas phosgene (B1210022) (carbonyl chloride) and hydrogen chloride. chemicalnote.comquora.comdoubtnut.com This reaction is a significant concern for the storage of this compound and necessitates its storage in dark bottles, often with stabilizers like ethanol (B145695), which can react with any formed phosgene. chemicalnote.comquora.comdoubtnut.com

While less common as a strong reducing agent, this compound can be reduced. For example, it can be reduced electrochemically or by certain strong reducing agents. Organic redox reactions involving this compound can sometimes involve free radical intermediates. wikipedia.org

In specific analytical contexts, this compound has been used as a solvent in potentiometric titrations where a fast redox reaction occurs, such as the oxidation of phenothiazine (B1677639) compounds by bromine in a this compound solution. nih.gov

Carbene Formation and Subsequent Reactivity of Dichlorocarbene from this compound

One of the most significant reaction pathways of this compound involves the formation of dichlorocarbene (:CCl₂). quora.comlibretexts.orgunacademy.combyjus.comgeeksforgeeks.orgonlineorganicchemistrytutor.comlibretexts.orgwikipedia.orgwikipedia.orgchemicals.co.ukbritannica.comchemeurope.comrecnotes.com This highly reactive, neutral intermediate contains a divalent carbon atom with only six valence electrons, making it electron-deficient and electrophilic. libretexts.orgbritannica.com

Dichlorocarbene is typically generated by the alpha-elimination of this compound under basic conditions. libretexts.orgbyjus.comlibretexts.orgbritannica.com A strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521), abstracts the acidic proton from this compound, forming the trichloromethyl carbanion (⁻:CCl₃). acs.orglibretexts.orgunacademy.combyjus.comgeeksforgeeks.orgonlineorganicchemistrytutor.combritannica.comrecnotes.comwikipedia.orgjk-sci.com This carbanion then spontaneously loses a chloride ion to yield dichlorocarbene. libretexts.orgunacademy.combyjus.comgeeksforgeeks.orgonlineorganicchemistrytutor.comrecnotes.comwikipedia.orgjk-sci.com

The reactivity of dichlorocarbene is characterized by its tendency to undergo insertion and addition reactions. wikipedia.org It can insert into O-H bonds, as seen in its reaction with water or alcohols. tandfonline.com More notably, dichlorocarbene readily undergoes [1+2] cycloaddition reactions with alkenes, forming geminal dichlorocyclopropanes. libretexts.orglibretexts.orgwikipedia.orgchemeurope.comrecnotes.com This cycloaddition is often stereospecific, preserving the stereochemistry of the alkene. libretexts.org Dichlorocarbene can also react with electron-rich heterocycles like pyrroles and indoles. unacademy.comrecnotes.comwikipedia.orgjk-sci.comcollegesearch.in

The formation of dichlorocarbene from this compound and its synthetic utility were significantly advanced by the work of William von Eggers Doering. wikipedia.orgchemeurope.com

This compound as a Reagent in Named Organic Reactions

This compound serves as a key reagent in several important named organic reactions, primarily due to its ability to generate dichlorocarbene.

Reimer-Tiemann Reaction Mechanisms and Scope

The Reimer-Tiemann reaction is a classic example of this compound's utility as a reagent, specifically for the ortho-formylation of phenols. unacademy.combyjus.comgeeksforgeeks.orgonlineorganicchemistrytutor.comwikipedia.orgwikipedia.orgrecnotes.comwikipedia.orgjk-sci.comcollegesearch.inmychemblog.com This reaction, first reported by Karl Reimer and Ferdinand Tiemann, involves treating a phenol (B47542) with this compound in the presence of a strong base, typically aqueous sodium hydroxide or potassium hydroxide, followed by acid workup. unacademy.combyjus.comgeeksforgeeks.orgonlineorganicchemistrytutor.comrecnotes.comwikipedia.orgjk-sci.comcollegesearch.inmychemblog.com The primary product is an ortho-hydroxybenzaldehyde, such as salicylaldehyde (B1680747) from phenol. byjus.comonlineorganicchemistrytutor.comwikipedia.orgjk-sci.com

The mechanism begins with the deprotonation of this compound by the strong base to form the trichloromethyl carbanion, which quickly undergoes alpha-elimination to generate dichlorocarbene. unacademy.combyjus.comgeeksforgeeks.orgonlineorganicchemistrytutor.comrecnotes.comwikipedia.orgjk-sci.com Simultaneously, the phenol is deprotonated by the base to form the more nucleophilic phenoxide ion. unacademy.combyjus.comgeeksforgeeks.orgwikipedia.orgjk-sci.com The electron-rich phenoxide ring then attacks the electrophilic dichlorocarbene, typically at the ortho position, forming an intermediate dichloromethyl-substituted cyclohexadienone species. byjus.comgeeksforgeeks.orgonlineorganicchemistrytutor.comwikipedia.orgjk-sci.com This intermediate undergoes tautomerization and hydrolysis under the basic conditions, followed by acidification during workup, to yield the ortho-formylated phenol product. onlineorganicchemistrytutor.comwikipedia.orgjk-sci.com The preference for ortho-formylation is attributed to the interaction between the electron-deficient carbene and the electron-rich phenoxide, favoring attack at the ortho position. byjus.comwikipedia.orgmychemblog.com

The Reimer-Tiemann reaction is effective for various hydroxy-aromatic compounds, including naphthols, and electron-rich heterocycles like pyrroles and indoles. unacademy.comrecnotes.comwikipedia.orgjk-sci.comcollegesearch.inmychemblog.com The reaction is often carried out in a biphasic solvent system due to the differing solubilities of the reactants, necessitating vigorous stirring or the use of phase-transfer catalysts. byjus.comonlineorganicchemistrytutor.comrecnotes.comwikipedia.orgjk-sci.com

Other Electrophilic and Nucleophilic Reactions Involving this compound

Beyond the Reimer-Tiemann reaction, this compound participates in other reactions, including those that can be viewed through electrophilic or nucleophilic lenses, or involve radical pathways.

This compound can react with primary amines in the presence of alcoholic KOH to produce isocyanides (carbylamines), characterized by their offensive odor. chemicalnote.combyjus.comdoubtnut.com This reaction, known as the Carbylamine reaction or Hofmann isocyanide synthesis, also proceeds via the dichlorocarbene intermediate, which is attacked by the nucleophilic nitrogen of the primary amine. byjus.com This reaction is specific to primary amines and is used as a test for their presence. chemicalnote.combyjus.com

While the formation of dichlorocarbene involves nucleophilic attack on this compound's proton followed by elimination, this compound itself can be subject to nucleophilic attack under certain conditions, although SN2 reactions are generally not favored due to steric hindrance and the nature of the leaving groups. However, under strongly basic aqueous conditions, hydrolysis can be viewed as a nucleophilic substitution of chloride by hydroxide, although the carbene mechanism is dominant. quora.com

This compound can also participate in radical reactions. In the Kharasch addition, this compound forms the •CHCl₂ free radical, which can add to alkenes. wikipedia.org

This compound reacts with acetone (B3395972) in the presence of a base to form chloretone. chemicalnote.com It also reacts with concentrated nitric acid upon heating to yield chloropicrin. chemicalnote.com

The reaction of this compound with hydrogen fluoride (B91410) in the presence of antimony halides is an important industrial process for the production of chlorodifluoromethane (B1668795) (HCFC-22), a precursor to PTFE. wikipedia.org This reaction involves the substitution of chlorine atoms by fluorine.

While this compound is relatively unreactive with water under neutral conditions, it can react vigorously with strong caustics, strong oxidants, and certain chemically active metals. dcceew.gov.au

Photochemical and Radiochemical Transformations of this compound

This compound undergoes transformations when exposed to light (photochemical) or ionizing radiation (radiochemical). These processes often involve the generation of reactive intermediates, such as radicals and ions, leading to the formation of various products.

Photochemical Transformations:

The direct UV photolysis of this compound can lead to the dissociation of the C-Cl bond, generating CHCl₂ and Cl radicals. nih.gov The reaction can also involve the splitting of electronically excited this compound into CHCl₂ and Cl radicals. koreascience.kr In the presence of oxygen, these radicals can react further. For instance, CHCl₂ radicals can react with O₂ to form CHCl₂O₂ radicals, while CCl₃ radicals can form CCl₃O₂ radicals. nih.gov

Studies have investigated the photochemical reactions of neat this compound and aqueous this compound solutions under UV light. Irradiation of deoxygenated neat this compound with 184.9 nm UV light results in the formation of hexachloroethane (B51795) (C₂Cl₆), pentachloroethane (B166500) (C₂HCl₅), and 1,1,2,2-tetrachloroethane (B165197) (C₂H₂Cl₄). koreascience.kr The presence of oxygen can decrease the formation of these products. koreascience.kr In aqueous this compound solutions, the H and ·OH radicals produced from water photolysis can attack this compound, forming either ·CCl₃ or ·CHCl₂ radicals. koreascience.kr

Photocatalysis can also play a role in this compound decomposition. For example, hexachlororuthenate(IV) ion can catalyze the photodecomposition of this compound to hydrogen chloride (HCl) and phosgene (COCl₂) under near-UV irradiation. nih.gov This process involves the photochemical transformation of the RuCl₆²⁻ ion into a photoactive species, possibly RuCl₅(CHCl₃)⁻. nih.gov The photodecomposition rate is significantly smaller in deuterated this compound (CDCl₃), suggesting that C-H bond dissociation is a primary photochemical event. nih.gov Similarly, unactivated MCM-41 mesoporous silica (B1680970) can catalyze the photodecomposition of this compound to phosgene and hydrogen chloride under near-UV irradiation. researchgate.net

Visible light can also trigger the oxidative photochemical conversion of this compound to phosgene in the presence of oxygen and a small amount of chlorine. oup.comkobe-u.ac.jp Chlorine is thought to act as a visible light-responsive radical initiator in these radical chain reactions. oup.comkobe-u.ac.jp

Radiochemical Transformations:

The radiolysis of liquid this compound involves a free-radical mechanism, producing primary free radicals such as ·CHCl₂, Cl atoms, ·CCl₂, ·CCl₃, and H atoms. researchgate.net Additional ·CCl₃ radicals can be formed by reactions of ·CHCl₂, Cl atoms, and H atoms with this compound. researchgate.net

In aqueous solutions, ionizing radiation can lead to the degradation of this compound. The degree of transformation increases with the absorbed dose. jradres.aztenmak.gov.tr The radiolytic degradation of this compound in water solutions can reach about 95% at a dose of 6 kGy. jradres.az The radiation-chemical yield of this compound degradation depends on its initial concentration and the concentration of dissolved oxygen. jradres.aztenmak.gov.tr The presence of dissolved oxygen can lead to a chain process, resulting in high degradation yields. tenmak.gov.tr